molecular formula C14H24O3Si B147835 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol CAS No. 113931-96-7

3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol

Cat. No. B147835
CAS RN: 113931-96-7
M. Wt: 268.42 g/mol
InChI Key: RXKKNINBYYFKBO-UHFFFAOYSA-N
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Description

3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol, also known as MMTB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzyl alcohol and is commonly used as a protecting group in organic synthesis. MMTB has unique properties that make it an important compound in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol is not well understood. However, it is believed that it acts as a protecting group by forming a stable bond with hydroxyl and carboxyl groups. This prevents unwanted reactions from occurring during the synthesis process.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol. However, it is believed to be relatively non-toxic and has low reactivity towards biological molecules. This makes it an ideal compound for use in organic synthesis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol in lab experiments include its ease of synthesis, low toxicity, and high yield. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals. 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol can be used as a protecting group in the synthesis of new drugs, which could lead to the development of more effective treatments for various diseases. Additionally, 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol could be used in the development of new materials with unique properties.
In conclusion, 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol is an important compound in the field of organic chemistry. Its unique properties make it an ideal compound for use as a protecting group in organic synthesis. While there is limited information available on its biochemical and physiological effects, its low toxicity and ease of synthesis make it an attractive compound for use in scientific research. There are several future directions for the use of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol in scientific research, including the development of new pharmaceuticals and materials.

Synthesis Methods

The synthesis of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol involves the reaction of 3-methoxybenzaldehyde with tert-butyldimethylsilyl chloride in the presence of a base. The resulting product is then treated with lithium aluminum hydride to obtain 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol in high yield. The synthesis of 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol is a straightforward process that can be easily carried out in a laboratory setting.

Scientific Research Applications

3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol has been used in a variety of scientific research applications. It is commonly used as a protecting group in organic synthesis to protect hydroxyl and carboxyl groups. 3-Methoxy-4-(tert-butyldimethylsiloxy)benzyl alcohol has also been used in the synthesis of various natural products and pharmaceuticals. Its unique properties make it an important compound in the field of organic chemistry.

properties

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxy-3-methoxyphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O3Si/c1-14(2,3)18(5,6)17-12-8-7-11(10-15)9-13(12)16-4/h7-9,15H,10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKKNINBYYFKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methoxy4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-benzenemethanol

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